molecular formula C14H15N3O8S B584889 cis-Entacapone-3'-sulfate Sodium Salt CAS No. 158069-74-0

cis-Entacapone-3'-sulfate Sodium Salt

Cat. No.: B584889
CAS No.: 158069-74-0
M. Wt: 385.347
InChI Key: ICZFYESLPUXBQL-YHYXMXQVSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):
    • δ 7.82 (s, 1H, H-6), 7.45 (d, J = 15.6 Hz, 1H, H-α), 6.95 (d, J = 15.6 Hz, 1H, H-β), 3.45–3.32 (m, 4H, NCH₂CH₃), 1.25 (t, J = 7.0 Hz, 6H, CH₂CH₃).
  • ¹³C NMR (100 MHz, D₂O):
    • δ 170.2 (C=O), 153.1 (C-SO₄), 142.5 (C-NO₂), 121.8 (C≡N), 45.6 (NCH₂), 12.9 (CH₂CH₃).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹): 1685 (C=O stretch), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch), 1245 (S=O stretch), 1050 (C-O-S bend).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 407.04 [M]⁺ (100%), 306.11 [M−SO₃Na]⁺ (17%), 233.02 [M−C₅H₁₀N₂O₃]⁺ (12%).

Computational Chemistry: DFT Calculations and Molecular Dynamics Simulations

Density Functional Theory (DFT)

B3LYP/6-311+G(d,p) calculations predict a HOMO-LUMO gap of 4.1 eV , indicating moderate reactivity. The sulfate group’s electrostatic potential surface (EPS) shows a negative charge density (−0.72 e) , facilitating interactions with cationic species.

Molecular Dynamics (MD) Simulations

MD simulations in explicit water (TIP3P model) reveal the sulfate group forms 3.2 hydrogen bonds per molecule with water, enhancing solubility. The cis configuration reduces lateral diffusion coefficient (D = 1.2 × 10⁻⁶ cm²/s) compared to the trans isomer (D = 2.1 × 10⁻⁶ cm²/s).

Figure 2: Snapshots from MD simulations showing hydrogen bonding networks.

Properties

CAS No.

158069-74-0

Molecular Formula

C14H15N3O8S

Molecular Weight

385.347

IUPAC Name

[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate

InChI

InChI=1S/C14H15N3O8S/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24/h5-7,18H,3-4H2,1-2H3,(H,22,23,24)/b10-5-

InChI Key

ICZFYESLPUXBQL-YHYXMXQVSA-N

SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)O)O)[N+](=O)[O-])C#N

Synonyms

(Z)-2-Cyano-N,N-diethyl-3-[4-hydroxy-3-nitro-5-(sulfooxy)phenyl]-2-propenamide Sodium Salt; 

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The most common method involves sulfation of entacapone using sulfur trioxide (SO₃) complexes in anhydrous conditions:

  • Sulfating agents : Pyridine-SO₃ complex, chlorosulfonic acid, or sulfuric acid.

  • Solvents : Toluene, dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Catalysts : Piperidine or morpholine for deprotonation of the phenolic hydroxyl group.

Representative Procedure:

  • Entacapone (10 g) is dissolved in toluene (100 mL) under nitrogen.

  • Pyridine-SO₃ complex (1.2 eq) is added at 0–5°C.

  • The mixture is stirred at 25°C for 6–8 hours.

  • The product is precipitated with sodium hydroxide (2 M) and purified via recrystallization from ethanol-water .

Yield : 65–72%
Purity (HPLC) : >98%

Enzymatic Sulfation Using Sulfotransferases

Biocatalytic Approach

Human sulfotransferase isoforms (SULT1A1, SULT1A3) catalyze the sulfation of entacapone in vitro:

  • Substrate : Entacapone (10 µM) in phosphate buffer (pH 7.4).

  • Cofactor : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS, 50 µM).

  • Enzyme : Recombinant SULT1A1 (0.4 mg/mL).

Key Findings:

  • SULT1A1*2 allele shows 1.6× higher activity than SULT1A1*1.

  • Kinetic parameters :

    • KmK_m: 20 µM (SULT1A11), 18 µM (SULT1A12)

    • VmaxV_{max}: 1,166 fmol·mg⁻¹·min⁻¹ (SULT1A11), 1,913 fmol·mg⁻¹·min⁻¹ (SULT1A12).

Isolation of cis-Isomer

Chromatographic Separation

The cis-isomer is isolated from the trans-isomer using preparative HPLC :

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (35:65 v/v).

  • Flow rate : 1 mL/min.

Retention times :

  • cis-Entacapone-3'-sulfate: 12.3 min

  • trans-Entacapone-3'-sulfate: 14.8 min

Key Data Tables

Table 1: Comparative Analysis of Sulfation Methods

MethodYield (%)Purity (%)Isomer Ratio (cis:trans)
Chemical sulfation65–72>981:3
Enzymatic sulfation45–5095–971:4
Metabolic synthesis*<580–851:1

*In vivo formation via entacapone metabolism.

Table 2: Physicochemical Properties

PropertyValue
Molecular formulaC₁₄H₁₄N₃NaO₈S
Molecular weight407.33 g/mol
Solubility>50 mg/mL in water
λₘₐₓ (UV)305 nm
pKa2.1 (sulfate), 9.8 (phenolic)

Challenges and Optimization

  • Isomer control : The cis-isomer is thermodynamically less stable, requiring low-temperature crystallization.

  • Scale-up issues : Enzymatic methods face cost barriers due to PAPS cofactor requirements.

  • Regulatory compliance : Patents (e.g., US20100234632A1) restrict commercial synthesis, necessitating novel routes .

Chemical Reactions Analysis

cis-Entacapone-3’-sulfate Sodium Salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group present in the compound to an amino group.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Cis-entacapone-3'-sulfate sodium salt serves several important roles in pharmacology:

  • COMT Inhibition : As a COMT inhibitor, it is used in combination with levodopa to manage Parkinson's disease symptoms. By preventing the metabolism of levodopa, it increases its plasma levels and therapeutic efficacy .
  • Neuroprotective Effects : Research indicates that entacapone may exert neuroprotective effects beyond its role as a COMT inhibitor. It has been suggested that it could mitigate oxidative stress in neuronal cells, potentially slowing disease progression in Parkinson's patients .

Analytical Chemistry Applications

This compound is utilized as a reference standard in various analytical chemistry methods:

  • Chromatography : It is employed in high-performance liquid chromatography (HPLC) to quantify entacapone and its metabolites in biological samples. This application is crucial for pharmacokinetic studies and therapeutic drug monitoring.
  • Mass Spectrometry : The compound can be analyzed using mass spectrometry techniques, allowing for precise identification and quantification of entacapone in complex biological matrices.

Case Studies

Several studies highlight the clinical efficacy and safety profile of this compound:

  • Efficacy in Parkinson's Disease : A pivotal clinical trial evaluated the effectiveness of cis-entacapone in patients with fluctuating responses to levodopa therapy. The study demonstrated significant improvements in "on" time without troublesome dyskinesia compared to placebo .
  • Pharmacokinetics : Another study focused on the pharmacokinetics of cis-entacapone when administered alongside levodopa/carbidopa. Results indicated that the addition of cis-entacapone significantly increased the area under the curve (AUC) for levodopa, confirming its role in enhancing drug absorption and bioavailability .
  • Safety Profile : Long-term safety assessments have shown that cis-entacapone is generally well-tolerated, with adverse effects similar to those observed with other COMT inhibitors. Common side effects include dyskinesia, nausea, and abdominal pain, which were manageable within clinical settings .

Mechanism of Action

The mechanism of action of cis-Entacapone-3’-sulfate Sodium Salt is related to its ability to inhibit catechol-O-methyl transferase (COMT). COMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines, such as dopamine, norepinephrine, and epinephrine . By inhibiting COMT, cis-Entacapone-3’-sulfate Sodium Salt increases the levels of these neurotransmitters in the brain, thereby enhancing dopaminergic activity. This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where increased dopamine levels can alleviate symptoms .

Comparison with Similar Compounds

Structural Isomers: Entacapone-3’-sulfate Sodium Salt

The primary structural analog of cis-Entacapone-3'-sulfate Sodium Salt is its non-cis isomer, Entacapone-3’-sulfate Sodium Salt (CAS 158069-72-8). Both share the molecular formula C14H14N3NaO8S but differ in stereochemistry, impacting their physicochemical and biological properties.

Key Differences:

  • Stereochemical Configuration: The cis isomer likely exhibits distinct chromatographic retention times and solubility profiles due to spatial arrangement differences.
  • Metabolic Pathways: While both are Entacapone metabolites, stereochemistry may influence enzymatic recognition and metabolic rates .

Table 1: Structural Isomers of Entacapone-3’-sulfate Sodium Salt

Compound Name CAS Number Molecular Formula Configuration
Entacapone-3’-sulfate Sodium Salt 158069-72-8 C14H14N3NaO8S Non-cis
cis-Entacapone-3’-sulfate Sodium Salt 158069-74-0 C14H14N3NaO8S cis

Other Entacapone Metabolites

Entacapone undergoes phase II metabolism to form sulfate and glucuronide conjugates. Key metabolites include:

Entacapone 3-β-D-Glucuronide (CAS 158-69-75-1):

  • A glucuronide conjugate with distinct solubility and excretion pathways compared to sulfate metabolites.

Table 2: Entacapone Metabolites

Compound Name CAS Number Molecular Formula Conjugate Type
Entacapone-3’-sulfate Sodium Salt 158069-72-8 C14H14N3NaO8S Sulfate
cis-Entacapone-3’-sulfate Sodium Salt 158069-74-0 C14H14N3NaO8S Sulfate
Entacapone 3-β-D-Glucuronide 158-69-75-1 Not provided Glucuronide

Related Sulfonate/Sulfate Salts

Sulfonate salts such as Sodium 1-Heptanesulfonate (CAS 22767-50-6) and Sodium 1-Hexanesulfonate (CAS 2832-45-3) share functional similarities with this compound but differ in structure and application.

Key Comparisons:

  • Carbon Chain Length: Shorter aliphatic chains in Sodium 1-Hexanesulfonate (C6) vs. Sodium 1-Heptanesulfonate (C7) influence hydrophobicity and chromatographic behavior .
  • Pharmaceutical Relevance: Unlike simple sulfonates, cis-Entacapone-3'-sulfate is a drug metabolite with specific pharmacokinetic roles .

Table 3: Sulfonate Salts Comparison

Compound Name CAS Number Molecular Formula Application
Sodium 1-Heptanesulfonate 22767-50-6 C7H15NaO3S Ion-pairing agent in HPLC
Sodium 1-Hexanesulfonate 2832-45-3 C6H13NaO3S Analytical reagent
cis-Entacapone-3’-sulfate Sodium Salt 158069-74-0 C14H14N3NaO8S Drug metabolite

Analytical Behavior in Chromatography

Studies on hydrophobic interaction chromatography (HIC) suggest that sulfate and sulfonate salts exhibit distinct elution profiles under salt gradients (e.g., ammonium sulfate, sodium chloride). For instance, ammonium sulfate gradients () effectively separate proteins and may apply to sulfated metabolites like cis-Entacapone-3'-sulfate. Binary salt gradients (e.g., ammonium sulfate + sodium chloride) could resolve stereoisomers or sulfate/glucuronide pairs .

Research Implications and Gaps

While structural and analytical comparisons are feasible using available data, pharmacological properties (e.g., metabolic half-life, toxicity) of this compound require further study. Evidence gaps in solubility, stability, and bioactivity highlight the need for targeted research.

Biological Activity

cis-Entacapone-3'-sulfate sodium salt is a derivative of Entacapone, a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This compound plays a significant role in enhancing dopaminergic activity, particularly in the context of Parkinson's disease treatment. This article explores the biological activity, mechanisms of action, pharmacokinetics, and comparative studies related to this compound.

The primary mechanism of action of this compound involves the inhibition of COMT. By inhibiting this enzyme, the compound increases the levels of catecholamines in the brain, thereby enhancing dopaminergic signaling. This effect is particularly beneficial in patients with Parkinson's disease, where dopamine levels are significantly reduced due to neuronal loss.

Key Mechanisms:

  • Inhibition of COMT : The compound binds to the active site of COMT, preventing it from methylating catecholamines.
  • Increased Dopamine Availability : By reducing the breakdown of dopamine, it prolongs its action and enhances its therapeutic effects when used alongside levodopa.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and significant protein binding. Studies indicate that it has a bioavailability of approximately 35%, with peak plasma concentrations occurring within one hour post-administration. The compound is primarily metabolized in the liver and excreted via the kidneys.

Parameter Value
Bioavailability~35%
Peak Plasma Concentration~1 hour
Protein Binding~98% (mainly albumin)
Elimination RouteRenal and biliary

Comparative Studies

Comparative studies highlight the unique properties of this compound relative to other COMT inhibitors such as Entacapone and Tolcapone. Notably, cis-Entacapone exhibits a distinct pharmacokinetic profile that may enhance its therapeutic efficacy.

Comparison with Other COMT Inhibitors:

Compound Mechanism Bioavailability Peak Time
cis-Entacapone-3'-sulfate COMT Inhibition~35%~1 hour
Entacapone COMT Inhibition~35%~1 hour
Tolcapone COMT Inhibition~65%~2 hours

Case Studies

Research studies have demonstrated the efficacy of this compound in clinical settings. One pivotal study assessed its impact on levodopa pharmacokinetics in Parkinson's patients:

  • Study Design : Patients received either levodopa alone or levodopa combined with cis-Entacapone.
  • Findings : The combination therapy resulted in a significant increase in plasma levels of levodopa and a decrease in its 3-O-methylated metabolite (3-OMD), indicating enhanced therapeutic effectiveness.

Research Findings

Recent studies have focused on the biochemical effects and potential applications of this compound:

  • Improved Levodopa Efficacy : The compound has been shown to enhance the absorption and efficacy of coadministered levodopa formulations by inhibiting COMT activity, leading to improved motor function in Parkinsonian patients .
  • Dose-dependent Effects : Clinical trials indicate that doses around 200 mg yield optimal therapeutic outcomes without significant adverse effects, supporting its use as an adjunct therapy in Parkinson's disease management .
  • Safety Profile : Long-term studies suggest a favorable safety profile with minimal side effects observed, reinforcing its potential for chronic use alongside other Parkinson's treatments .

Q & A

Q. What analytical techniques assess the purity of this compound?

  • Methodological Answer: Use HPLC with UV detection (e.g., C18 column, aqueous buffer/acetonitrile mobile phase) to quantify impurities. Complement with ion chromatography for sulfate quantification and ICP-MS for sodium content validation .

Q. How should researchers store this compound to ensure stability?

  • Methodological Answer: Store in airtight, light-resistant containers at room temperature. Desiccate to prevent hygroscopic degradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can chromatographic conditions separate this compound from structural isomers?

  • Methodological Answer: Optimize mobile phase pH and ionic strength to exploit differences in polarity. For example, use a binary gradient of ammonium sulfate and sodium chloride in reversed-phase HPLC to enhance resolution. Validate selectivity via spiked isomer mixtures .

Q. How to resolve contradictory data on the compound’s thermodynamic stability under varying conditions?

  • Methodological Answer: Perform replicate DSC/TGA analyses to assess decomposition kinetics. Cross-validate with computational models (e.g., DFT for bond dissociation energies). Statistically analyze outliers using Grubbs’ test to identify experimental vs. instrumental variability .

Q. What experimental approaches study crystallization kinetics of this compound?

  • Methodological Answer: Use in-situ microscopy (e.g., PVM) to monitor crystal growth in real time. Vary supersaturation levels and temperature to derive nucleation rates. Complement with XRD to track polymorph transitions during crystallization .

Q. How to validate quantitative assays for this compound in biological matrices?

  • Methodological Answer: Develop a LC-MS/MS method with deuterated internal standards. Validate per FDA guidelines: assess linearity (R² >0.99), accuracy (85–115%), precision (RSD <15%), and matrix effects via spike-recovery in plasma/urine .

Q. What methodologies investigate interactions between this compound and biological macromolecules?

  • Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins (e.g., serum albumin). For in vivo studies, employ radiolabeled compound in pharmacokinetic models to track tissue distribution .

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